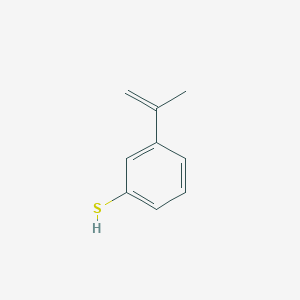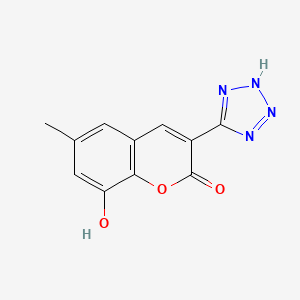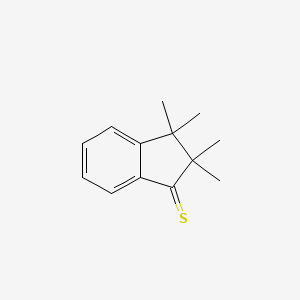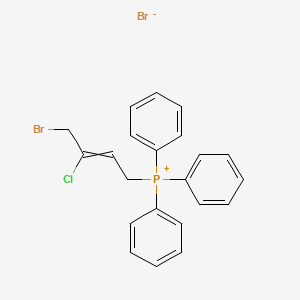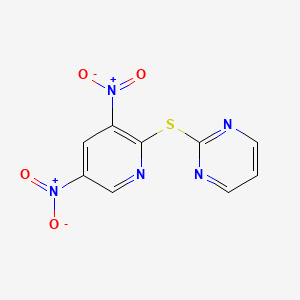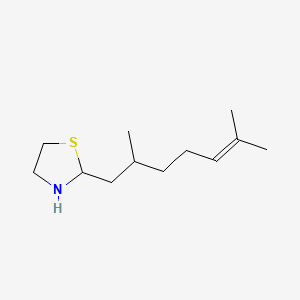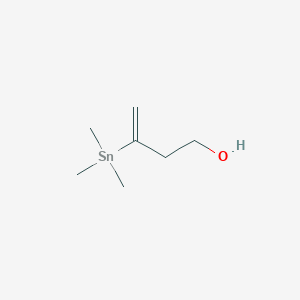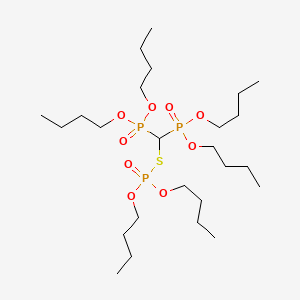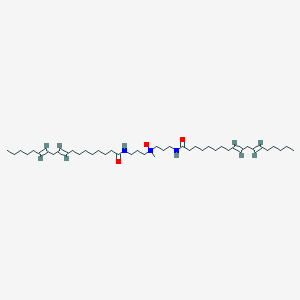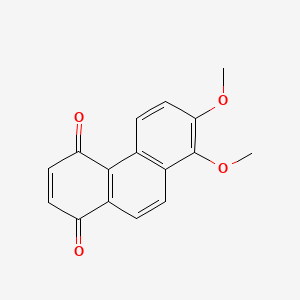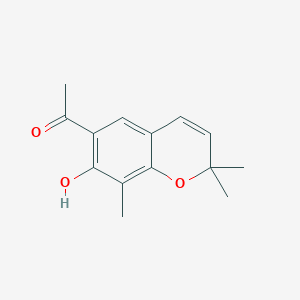
1-(7-Hydroxy-2,2,8-trimethyl-2H-1-benzopyran-6-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Hydroxy-2,2,8-trimethyl-2H-1-benzopyran-6-yl)ethan-1-one is a compound belonging to the benzopyran family Benzopyrans are a class of organic compounds that contain a fused benzene and pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Hydroxy-2,2,8-trimethyl-2H-1-benzopyran-6-yl)ethan-1-one typically involves the following steps:
Formation of the Benzopyran Ring: The initial step involves the formation of the benzopyran ring through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with an aldehyde or ketone under acidic or basic conditions.
Introduction of the Ethanone Group: The ethanone group is introduced through a Friedel-Crafts acylation reaction. This involves reacting the benzopyran intermediate with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydroxylation: The hydroxy group is introduced through a hydroxylation reaction, which can be achieved using reagents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(7-Hydroxy-2,2,8-trimethyl-2H-1-benzopyran-6-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The ethanone group can be reduced to form an alcohol. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions to form ethers or esters. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, Acyl chlorides
Major Products
Oxidation: Ketones, Aldehydes
Reduction: Alcohols
Substitution: Ethers, Esters
Scientific Research Applications
1-(7-Hydroxy-2,2,8-trimethyl-2H-1-benzopyran-6-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(7-Hydroxy-2,2,8-trimethyl-2H-1-benzopyran-6-yl)ethan-1-one involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, affecting their structure and function. The ethanone group can undergo nucleophilic addition reactions with biological nucleophiles, leading to the formation of covalent bonds. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
1-(7-Hydroxy-2,2,8-trimethyl-2H-1-benzopyran-6-yl)ethan-1-one can be compared with other benzopyran derivatives:
Methylumbelliferone: It has a methoxy group at the 7-position and is used as a fluorescent probe in biochemical assays.
These comparisons highlight the unique structural features and reactivity of this compound, which contribute to its distinct applications and potential benefits in various fields.
Properties
CAS No. |
74726-91-3 |
|---|---|
Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
1-(7-hydroxy-2,2,8-trimethylchromen-6-yl)ethanone |
InChI |
InChI=1S/C14H16O3/c1-8-12(16)11(9(2)15)7-10-5-6-14(3,4)17-13(8)10/h5-7,16H,1-4H3 |
InChI Key |
VRPNQSIFAZCPRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=C1O)C(=O)C)C=CC(O2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



